3-Tert-butyl-6-[(pyrrolidin-2-yl)methoxy]pyridazine
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Overview
Description
3-Tert-butyl-6-[(pyrrolidin-2-yl)methoxy]pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a tert-butyl group and a pyrrolidin-2-ylmethoxy group
Mechanism of Action
Target of Action
It’s worth noting that pyrrolidine derivatives have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring, a key component of this compound, is known to efficiently explore the pharmacophore space due to sp3-hybridization . This allows the compound to interact with its targets in a unique manner, potentially leading to significant biological effects.
Biochemical Pathways
It’s worth noting that pyrrolidine derivatives have been found to exhibit significant activity against mycobacterium tuberculosis , suggesting that they may affect the biochemical pathways associated with this bacterium.
Result of Action
It’s worth noting that pyrrolidine derivatives have been found to exhibit significant activity against mycobacterium tuberculosis , suggesting that they may have potent antimicrobial effects.
Action Environment
It’s worth noting that the reaction of similar compounds has been found to be chemoselective, high-yielding, and completed quickly under mild, environment-friendly conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-6-[(pyrrolidin-2-yl)methoxy]pyridazine typically involves the formation of the pyridazine ring followed by the introduction of the tert-butyl and pyrrolidin-2-ylmethoxy substituents. One common approach is to start with a pyridazine precursor and perform a series of substitution reactions under controlled conditions. For example, the tert-butyl group can be introduced using tert-butyl chloride in the presence of a base, while the pyrrolidin-2-ylmethoxy group can be added using pyrrolidine and a suitable alkylating agent .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl-6-[(pyrrolidin-2-yl)methoxy]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Solvents: Ethanol, dichloromethane, dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridazine derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of reduced pyridazine analogs .
Scientific Research Applications
3-Tert-butyl-6-[(pyrrolidin-2-yl)methoxy]pyridazine has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Research: The compound can serve as a probe for studying biological processes and interactions at the molecular level.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Tert-butyl-6-[(pyrrolidin-2-yl)methoxy]pyridazine include:
Pyridazine derivatives: Compounds with similar pyridazine cores but different substituents.
Pyrrolidine derivatives: Compounds featuring the pyrrolidine ring with various functional groups.
Tert-butyl substituted heterocycles: Compounds with tert-butyl groups attached to different heterocyclic rings.
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which can confer distinct chemical and biological properties. This makes it a valuable compound for exploring new chemical space and developing innovative applications.
Properties
IUPAC Name |
3-tert-butyl-6-(pyrrolidin-2-ylmethoxy)pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-13(2,3)11-6-7-12(16-15-11)17-9-10-5-4-8-14-10/h6-7,10,14H,4-5,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSCFAAWAOVEFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)OCC2CCCN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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